molecular formula C7H11ClN2O B6280471 5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride CAS No. 2248327-86-6

5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride

Cat. No. B6280471
CAS RN: 2248327-86-6
M. Wt: 174.6
InChI Key:
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Description

Pyrrolidine is a five-membered ring with nitrogen as one of its members . It’s a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The pyrrolidine ring is attractive due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves constructing the ring from different cyclic or acyclic precursors . Another approach involves functionalizing preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The structure of pyrrolidine derivatives can greatly influence their biological activity. The stereogenicity of carbons in the pyrrolidine ring is a significant feature. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 3-methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a powder with a molecular weight of 189.64 .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. For example, 3-methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride has hazard statements H315 and H319, indicating it causes skin and eye irritation .

Future Directions

The development of new pyrrolidine compounds with different biological profiles is an active area of research . The versatility of the pyrrolidine scaffold makes it a promising area for future drug discovery.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride involves the reaction of 3-pyrrolidin-1-ylpropanenitrile with ethyl chloroformate to form 5-(pyrrolidin-3-yl)-1,2-oxazole, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-pyrrolidin-1-ylpropanenitrile", "ethyl chloroformate", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-pyrrolidin-1-ylpropanenitrile is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 5-(pyrrolidin-3-yl)-1,2-oxazole.", "Step 2: The crude product from step 1 is dissolved in hydrochloric acid and stirred at room temperature to form the hydrochloride salt of 5-(pyrrolidin-3-yl)-1,2-oxazole." ] }

CAS RN

2248327-86-6

Product Name

5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride

Molecular Formula

C7H11ClN2O

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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